![molecular formula C14H17N3O B5802888 N-(3-cyanophenyl)-N'-cyclohexylurea](/img/structure/B5802888.png)
N-(3-cyanophenyl)-N'-cyclohexylurea
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Overview
Description
N-(3-cyanophenyl)-N'-cyclohexylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU is a cytokinin-like compound that promotes cell division and plant growth.
Scientific Research Applications
Anticancer Agent
“N-(3-cyanophenyl)-N’-cyclohexylurea” has been identified as a potent anticancer agent . It has shown significant antiproliferative activity against various types of glioma cells .
Histone Deacetylase Inhibitor
This compound is a new class of Histone Deacetylase (HDAC) Class III inhibitor . HDACs play a key role in the regulation of gene expression, and their inhibition is a well-validated anticancer strategy .
Sirtuin Inhibitor
“N-(3-cyanophenyl)-N’-cyclohexylurea” inhibits SIRT1/2 activity . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity. The inhibition of sirtuins is associated with a potent antiproliferative activity on glioblastoma cells .
Selective Toxicity
This compound demonstrates excellent differential toxicity . It has a potent antiproliferative activity on glioblastoma cells while having a lower impact on normal glial cells .
Senescence Inducer
“N-(3-cyanophenyl)-N’-cyclohexylurea” can trigger senescence in glioma cells . Senescence is a state of irreversible cell-cycle arrest and is a potent tumor suppressor mechanism .
Translational Potential
The translational potential of “N-(3-cyanophenyl)-N’-cyclohexylurea” has been validated by an NCI-60 cell line screen and validation of growth inhibition of drug-resistant cancer cell models .
Mechanism of Action
Target of Action
A compound with a similar structure, n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, has been reported to target the mitogen-activated protein kinase 14 .
Mode of Action
For instance, R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea has been reported to inhibit Histone Deacetylase Class III .
Biochemical Pathways
For instance, N’-phenyl pyridylcarbohydrazides, which are analogues of commercial Succinate Dehydrogenase Inhibitors (SDHIs), have been reported to inhibit phytopathogenic fungi .
Result of Action
A compound with a similar structure, r/s-n-3-cyanophenyl-n’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-4-yl)urea, has been reported to exert antiproliferative activity against cancer cell lines .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known to be exceptionally mild and tolerant of various functional groups, suggesting that similar compounds may also exhibit stability under a variety of environmental conditions .
properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZYFZMEVLDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-N'-cyclohexylurea |
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